molecular formula C21H17F2N5O2 B11289187 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11289187
M. Wt: 409.4 g/mol
InChI Key: QDDQECZVJVLHKQ-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes fluorinated phenyl groups and an imidazo[1,2-g]purine core, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of fluorinated phenyl groups: This step often involves the use of fluorinated benzyl halides or fluorinated anilines in nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the imidazo[1,2-g]purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzyl compounds in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies investigating the biological pathways and mechanisms involving fluorinated compounds.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity and specificity, while the imidazo[1,2-g]purine core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(4-bromophenyl)-3-[(2-bromophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The presence of fluorine atoms in 8-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and biological activity, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C21H17F2N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17F2N5O2/c1-25-18-17(19(29)28(21(25)30)12-13-4-2-3-5-16(13)23)27-11-10-26(20(27)24-18)15-8-6-14(22)7-9-15/h2-9H,10-12H2,1H3

InChI Key

QDDQECZVJVLHKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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